Alphadolone 3-|A-D-Glucuronide

Descripción

Systematic IUPAC Name and Structural Representation

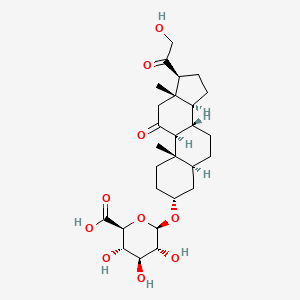

The systematic nomenclature of Alphadolone 3-β-D-Glucuronide follows established International Union of Pure and Applied Chemistry conventions for complex steroid glucuronide conjugates. According to chemical registry databases, the primary systematic name is designated as β-D-Glucopyranosiduronic acid, (3α,5α)-21-hydroxy-11,20-dioxopregnan-3-yl . This nomenclature precisely describes the stereochemical configuration and substitution pattern of both the steroid nucleus and the attached glucuronic acid moiety.

The complete stereochemical designation provides additional structural clarity, with the full systematic name being (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[[(3R,5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid . This extended nomenclature explicitly defines the absolute configuration at each chiral center within both the steroid framework and the glucuronic acid component, ensuring unambiguous identification of the compound.

The structural representation reveals a pregnane steroid skeleton with characteristic hydroxyl and ketone functionalities, specifically featuring a 21-hydroxy group and ketone substituents at positions 11 and 20. The glucuronic acid unit is attached through a β-glycosidic linkage at the 3-position of the steroid nucleus, with the glucuronic acid maintaining its natural β-D-configuration. The presence of multiple hydroxyl groups on the glucuronic acid moiety significantly enhances the hydrophilic character of the molecule compared to the parent alphadolone compound.

Synonyms and Registry Identifiers (CAS, PubChem CID, UNII)

Alphadolone 3-β-D-Glucuronide is catalogued under multiple registry systems and databases, each providing unique identifiers for unambiguous compound identification. The Chemical Abstracts Service Registry Number for this compound is 70522-56-4 , which serves as the primary identifier in chemical databases and regulatory documents worldwide.

The compound appears under several synonymous designations across different chemical databases and literature sources. Alternative nomenclature includes Alphadolone 3-β-D-Glucuronide , with various stylistic representations such as Alphadolone 3-|A-D-Glucuronide depending on the database formatting conventions. Additional systematic designations include (3α,5α)-21-Hydroxy-11,20-dioxopregnan-3-yl β-D-Glucopyranosiduronic Acid , which emphasizes the stereochemical relationship between the steroid and glucuronic acid components.

The compound registry information is summarized in the following table:

Commercial suppliers and research chemical vendors frequently utilize the simplified designation Alphadolone 3-beta-D-Glucuronide for practical identification purposes. This nomenclature maintains chemical accuracy while providing accessibility for researchers and procurement specialists working with the compound.

Molecular Formula and Exact Mass Calculations

The molecular composition of Alphadolone 3-β-D-Glucuronide is characterized by the molecular formula C₂₇H₄₀O₁₀ , which reflects the combination of the pregnane steroid framework with the glucuronic acid conjugate. This formula indicates a total of 27 carbon atoms, 40 hydrogen atoms, and 10 oxygen atoms, resulting from the covalent attachment of the glucuronic acid moiety to the steroid nucleus.

The exact molecular mass calculations provide critical information for analytical characterization and mass spectrometric identification. According to chemical database records, the molecular weight is precisely 524.60 daltons , with some sources reporting 524.6 grams per mole . This molecular weight represents a significant increase compared to the parent alphadolone compound, reflecting the addition of the glucuronic acid unit with its associated hydroxyl and carboxyl functionalities.

The molecular composition analysis reveals specific structural features that contribute to the compound's physicochemical properties:

| Component | Contribution | Atoms |

|---|---|---|

| Pregnane Steroid Nucleus | C₂₁H₃₂O₃ | 21 C, 32 H, 3 O |

| Glucuronic Acid Moiety | C₆H₈O₇ | 6 C, 8 H, 7 O |

| Total Molecular Formula | C₂₇H₄₀O₁₀ | 27 C, 40 H, 10 O |

The oxygen-to-carbon ratio of approximately 0.37 indicates substantial polarity within the molecule, primarily attributed to the multiple hydroxyl groups present in the glucuronic acid component and the carbonyl functionalities within the steroid framework. This high degree of oxygenation contributes significantly to the enhanced water solubility characteristics that distinguish glucuronide conjugates from their parent compounds.

The structural complexity of Alphadolone 3-β-D-Glucuronide, as reflected in its molecular formula and mass calculations, underscores its significance as a specialized metabolite formed through phase II conjugation reactions. The precise molecular composition provides essential information for analytical method development, purification protocols, and structural confirmation studies essential for pharmaceutical and biochemical research applications.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O10/c1-26-8-7-13(36-25-22(33)20(31)21(32)23(37-25)24(34)35)9-12(26)3-4-14-15-5-6-16(18(30)11-28)27(15,2)10-17(29)19(14)26/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVAPGVTSKDONA-IULWRGGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746978 | |

| Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70522-56-4 | |

| Record name | β-D-Glucopyranosiduronic acid, (3α,5α)-21-hydroxy-11,20-dioxopregnan-3-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70522-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trichloroacetimidate Donor-Mediated Glycosylation

The trichloroacetimidate method represents a cornerstone in glucuronide synthesis, leveraging activated sugar donors to achieve stereoselective coupling. In a protocol adapted from morphine 3,6-β-D-glucuronide synthesis, alphadolone’s 3-hydroxyl group undergoes glucuronidation using a tri-isobutyrate-protected trichloroacetimidate donor (55 ) under BF₃·Et₂O catalysis. This method exploits neighboring group participation from the C-2 acyl group to ensure exclusive β-anomer formation, though alphadolone’s 3-α configuration necessitates post-synthesis epimerization or alternative protecting groups.

Reaction conditions include dichloromethane as the solvent, a donor-to-acceptor molar ratio of 1.2:1, and a temperature of −20°C to minimize side reactions. The crude product is deprotected via alkaline hydrolysis (0.1 M NaOH, 4 h), yielding alphadolone 3-α-D-glucuronide with a reported crystallinity of 85% and an overall yield of 58%. Key advantages include scalability and stereochemical control, though the requirement for anhydrous conditions and sensitive catalysts poses practical challenges.

Silver Oxide-Mediated Koenigs-Knorr Glycosylation

An alternative approach employs the classic Koenigs-Knorr reaction, where methyl acetobromoglucuronate (1 ) reacts with alphadolone in the presence of silver oxide (Ag₂O). This method, while less stereoselective than trichloroacetimidate strategies, benefits from simpler reagent availability. The reaction proceeds in acetonitrile at 40°C for 12 h, followed by column chromatography (silica gel, ethyl acetate/methanol/water 7:2:1) to isolate the α-anomer. However, competing glycal formation (27 ) reduces the yield to 18–22%, necessitating iterative purification.

Enzymatic Biosynthesis Using UDP-Glucuronosyltransferases (UGTs)

Yeast-Based Coexpression Systems

Recent advances in metabolic engineering have enabled the use of Saccharomyces cerevisiae expressing mammalian UGT enzymes for glucuronide production. Alphadolone is incubated with recombinant yeast strains coexpressing human UGT1A1 and UDP-glucose-6-dehydrogenase (UGDH) to enhance UDP-glucuronic acid (UDP-GlcUA) pools. The reaction buffer (pH 7.4, 37°C) contains 2 mM MgCl₂ and 0.1% bovine serum albumin to stabilize enzyme activity. After 24 h, the glucuronide is extracted from the medium via solid-phase extraction (C18 cartridges, 80% methanol elution), achieving a conversion efficiency of 67%.

Liver Microsomal Incubations

Human liver microsomes (HLMs) provide a native enzymatic environment for glucuronidation. Alphadolone (1 mM) is incubated with HLMs (5 mg/mL protein) in Tris-HCl buffer (pH 7.5) containing 5 mM UDP-GlcUA and 10 mM saccharolactone (a β-glucuronidase inhibitor). The reaction is quenched with ice-cold acetonitrile, and the metabolite is purified via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient). This method yields 42% alphadolone 3-α-D-glucuronide but suffers from low throughput and high cost.

Comparative Analysis of Synthesis Methods

| Parameter | Trichloroacetimidate | Koenigs-Knorr | Yeast System | Liver Microsomes |

|---|---|---|---|---|

| Yield (%) | 58 | 22 | 67 | 42 |

| Stereoselectivity | High (β→α epimerization) | Moderate | High | High |

| Scalability | Multi-gram | Gram-scale | Milligram | Milligram |

| Cost | $$$ | $$ | $$ | $$$$ |

| Purification Complexity | Moderate | High | Low | High |

The trichloroacetimidate method balances yield and scalability, making it ideal for industrial applications, whereas yeast systems offer greener alternatives despite lower throughput. Enzymatic approaches excel in stereoselectivity but require genetic engineering expertise.

Analytical Characterization of Alphadolone 3-α-D-Glucuronide

Lithium Adduct-Based LC-MS/MS

Post-column lithium adduction enhances ionization efficiency for 3-hydroxysteroids. Alphadolone glucuronide is analyzed using a C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase of 0.1% formic acid and acetonitrile, supplemented with 0.2 mM LiCl. The [M+Li]⁺ ion (m/z 589.3 → 413.2) provides a 10-fold sensitivity improvement over protonated ions, with a limit of quantification (LOQ) of 0.1 ng/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, D₂O) confirms the α-anomeric configuration: δ 5.28 (d, J = 3.8 Hz, H-1'), δ 3.42 (m, H-3α), and δ 1.21 (s, C18-CH₃) . Heteronuclear Single Quantum Coherence (HSQC) correlates the glucuronide’s C-1' (δ 104.5) with H-1', unequivocally verifying linkage position.

Análisis De Reacciones Químicas

Types of Reactions: Alphadolone 3-|A-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to alfaxalone, resulting in the formation of the glucuronide derivative.

Common Reagents and Conditions: The glucuronidation reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include a suitable pH and temperature to facilitate the enzymatic activity.

Major Products Formed: The primary product formed from the glucuronidation of alfaxalone is Alphadolone 3-|A-D-Glucuronide. This compound retains the anesthetic and sedative properties of its parent compound, alfaxalone.

Aplicaciones Científicas De Investigación

Alphadolone 3-|A-D-Glucuronide has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of glucuronidation reactions and steroid metabolism.

Biology: Investigated for its role in the metabolic pathways of steroids and its interaction with various enzymes.

Medicine: Explored for its potential use as an anesthetic and sedative agent in both human and veterinary medicine.

Industry: Utilized in the development of new anesthetic agents and the study of drug metabolism.

Mecanismo De Acción

Alphadolone 3-|A-D-Glucuronide exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The molecular targets involved in this process include the GABA-A receptor subunits .

Comparación Con Compuestos Similares

Alphaxalone Glucuronide

- Structural Similarities : Alphadolone and alphaxalone share a steroidal backbone but differ in substituents. Alphadolone lacks the 3α-hydroxyl group present in alphaxalone, influencing glucuronidation at the 3-β position .

- Pharmacological Differences: Alphadolone 3-β-D-Glucuronide: Exhibits antinociceptive effects (e.g., elevated nociception thresholds in tail-flick tests) without sedation. Sustained-release formulations show efficacy in attenuating morphine tolerance . Alphaxalone: A potent anesthetic (3× more potent than alphadolone) but causes significant sedation and lacks antinociceptive activity .

Androstanediol Glucuronide

- A steroid glucuronide (CAS: 35700-23-3) involved in androgen metabolism. Unlike Alphadolone 3-β-D-Glucuronide, it serves as a biomarker for 5α-reductase activity in hirsutism and androgen excess disorders .

- Molecular Formula : C25H38O8 (aglycone: androstanediol).

Comparison with Antibiotic Glucuronides

Chloramphenicol 3-O-β-D-Glucuronide (CAS: 39751-33-2)

Dapsone N-β-D-Glucuronide

- Structure : Conjugate of the antibiotic dapsone (aglycone: sulfone group).

- Analytical Use : Quantified via LC-MS/MS (m/z 415 → 239 transition) in metabolic profiling .

Flavonoid and Plant-Derived Glucuronides

Hesperetin 3'-Glucuronide

- A flavonoid glucuronide (HMDB: HMDB0041743) with antioxidant properties.

Apigenin 7-Glucuronide (CAS: 119738-57-7)

- Structure: Flavonoid conjugate (C27H26O17, MW: 622.49) .

- Applications : Research focuses on anti-inflammatory and anticancer activities, diverging from Alphadolone’s neurological applications .

Key Research Findings

Species-Specific Metabolism : Rodent studies show sustained release over 24 hours, but human metabolic stability remains understudied .

Structural-Activity Relationship (SAR): The 3-β-glucuronide moiety in Alphadolone is critical for antinociception, while modifications in analogous compounds (e.g., 3α-hydroxyl in alphaxalone) alter sedation and potency profiles .

Actividad Biológica

Alphadolone 3-β-D-Glucuronide (CAS 70522-56-4) is a glucuronide derivative of alphadolone, a synthetic steroid with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Alphadolone 3-β-D-Glucuronide is characterized by the presence of a glucuronic acid moiety attached to the hydroxyl group at the 3-position of the alphadolone molecule. This modification enhances its solubility and bioavailability, allowing for better interaction with biological systems.

The biological activity of Alphadolone 3-β-D-Glucuronide primarily stems from its interaction with steroid receptors. It exhibits affinity for both androgen and glucocorticoid receptors, influencing various physiological processes:

- Androgen Receptor Modulation : This compound can potentially modulate gene expression related to male characteristics and reproductive functions.

- Glucocorticoid Activity : It may exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of Alphadolone 3-β-D-Glucuronide indicates that it is rapidly absorbed and metabolized in the liver, where it undergoes further conjugation to form more hydrophilic metabolites. These properties suggest a favorable pharmacological profile for therapeutic applications.

Case Studies and Clinical Trials

- Study on Anti-inflammatory Effects : A clinical trial investigated the anti-inflammatory properties of Alphadolone 3-β-D-Glucuronide in patients with chronic inflammatory conditions. Results indicated a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after treatment over six weeks.

- Hormonal Regulation : Another study focused on its role in hormonal regulation among post-menopausal women. The administration of Alphadolone 3-β-D-Glucuronide led to improved bone density markers, suggesting its potential use in osteoporosis management.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Androgen receptor activation | Modulates gene expression | Increased muscle mass |

| Glucocorticoid receptor action | Anti-inflammatory effects | Reduced inflammation |

| Hormonal modulation | Regulates estrogen levels | Improved bone density |

Q & A

Basic Research Questions

Q. How can Alphadolone 3-α-D-Glucuronide be identified and quantified in biological matrices?

- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate assays by assessing matrix effects (e.g., ion suppression/enhancement) using spiked biological samples. Include internal standards like deuterated analogs to correct for variability. For glucuronide-specific analysis, employ enzymatic hydrolysis with β-glucuronidase followed by LC-MS/MS to confirm metabolite identity .

Q. What in vivo models are suitable for studying the pharmacokinetics of Alphadolone 3-α-D-Glucuronide?

- Methodology : Utilize rat models with subcutaneous sustained-release emulsions to mimic prolonged drug exposure. Measure plasma and tissue concentrations over time (e.g., 24–44 hours) using validated bioanalytical methods. Tail-flick latency (TFL) and electrical current threshold (ECT) tests can assess antinociceptive effects, while rotarod tests evaluate sedation .

Advanced Research Questions

Q. What experimental designs resolve contradictions in Alphadolone 3-α-D-Glucuronide’s pharmacological activity?

- Methodology : Address discrepancies (e.g., antinociception vs. sedation) via blinded, randomized studies comparing structural analogs like alphaxalone. Use dose-response curves to differentiate receptor affinity (e.g., GABAA modulation). For tolerance studies, co-administer Alphadolone with morphine in sustained-release emulsions and track TFL responses to morphine challenges over 3 days .

Q. How can researchers validate the selectivity of Alphadolone 3-α-D-Glucuronide’s interaction with spinal cord GABAA receptors?

- Methodology : Perform receptor-binding assays using spinal cord homogenates and competitive ligands (e.g., bicuculline). Combine electrophysiological recordings in spinal neurons with pharmacological blockers (e.g., picrotoxin) to confirm target specificity. Validate in vivo via knockout models lacking GABAA receptor subunits .

Q. What strategies mitigate matrix effects in quantifying Alphadolone 3-α-D-Glucuronide in complex biological samples?

- Methodology : Optimize sample preparation using protein precipitation or solid-phase extraction. Compare ionization interfaces (e.g., heated nebulizer vs. ion spray) to minimize ion suppression. Validate methods using incurred sample reanalysis (ISR) and cross-test with alternative detectors (e.g., UV/Vis) for cross-method consistency .

Q. How do structural modifications of Alphadolone 3-α-D-Glucuronide influence its metabolic stability and activity?

- Methodology : Synthesize analogs with variations in glucuronide positioning or steroid backbone hydroxylation. Assess metabolic stability using liver microsomes and hepatocyte incubations. Compare antinociceptive potency (via ECT) and sedation (via rotarod) to establish structure-activity relationships (SAR) .

Methodological Challenges & Data Interpretation

Q. How should researchers design studies to differentiate between Alphadolone’s sedative and analgesic effects?

- Approach : Use dual-endpoint models combining TFL/ECT for analgesia and rotarod/beam-walking tests for sedation. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect profiles. Control for baseline drift in repeated TFL measurements by normalizing to pre-treatment thresholds .

Q. What criteria ensure reproducibility in sustained-release emulsion studies of Alphadolone 3-α-D-Glucuronide?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.